Cas no 13739-36-1 (3-[(4-methoxyphenyl)sulfanyl]propanoic acid)

3-[(4-Methoxyphenyl)sulfanyl]propanoic acid is a sulfur-containing organic compound featuring a propanoic acid backbone linked to a 4-methoxyphenylthio group. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The methoxy group enhances electron density, influencing its participation in nucleophilic and electrophilic reactions. Its carboxylic acid functionality allows for further derivatization, including esterification or amidation. The compound’s well-defined structure and purity ensure consistent performance in synthetic applications. Suitable for research and industrial use, it offers versatility in constructing complex molecules with tailored properties.
3-[(4-methoxyphenyl)sulfanyl]propanoic acid structure
13739-36-1 structure
Product Name:3-[(4-methoxyphenyl)sulfanyl]propanoic acid
CAS No:13739-36-1
MF:C10H12O3S
MW:212.265481948853
MDL:MFCD00219548
CID:49456
PubChem ID:4431444
Update Time:2025-06-15

3-[(4-methoxyphenyl)sulfanyl]propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-[(4-Methoxyphenyl)thio]propanoic acid
    • 3-(4-methoxyphenyl)sulfanylpropanoic acid
    • 3-((4-methoxyphenyl)thio)propanoic acid
    • 3-(4-Methoxy-phenylmercapto)-propionsaeure
    • 3-(4-methoxyphenylsulfanyl)-propanoic acid
    • 3-(4-methoxy-phenylsulfanyl)-propionic acid
    • 3-(4-methoxyphenylthio)propionic acid
    • F2182-0133
    • 3-[(4-methoxyphenyl)sulfanyl]propanoic acid
    • YGLGCLKWXCJXRC-UHFFFAOYSA-N
    • FT-0751498
    • Oprea1_543835
    • AS-43452
    • 13739-36-1
    • EN300-24280
    • MFCD00219548
    • 3-((4-methoxyphenyl)thio)propanoicacid
    • Z103338270
    • SCHEMBL12587
    • DTXSID20403231
    • AKOS000118019
    • Propanoic acid, 3-[(4-methoxyphenyl)thio]-
    • DB-063201
    • MDL: MFCD00219548
    • Inchi: 1S/C10H12O3S/c1-13-8-2-4-9(5-3-8)14-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
    • InChI Key: YGLGCLKWXCJXRC-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)OC)CCC(=O)O

Computed Properties

  • Exact Mass: 212.05100
  • Monoisotopic Mass: 212.05071541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.9
  • Topological Polar Surface Area: 71.8Ų

Experimental Properties

  • PSA: 71.83000
  • LogP: 2.26200

3-[(4-methoxyphenyl)sulfanyl]propanoic acid Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on 3-[(4-methoxyphenyl)sulfanyl]propanoic acid

Professional Introduction to 3-[(4-methoxyphenyl)sulfanyl]propanoic Acid (CAS No. 13739-36-1)

3-[(4-methoxyphenyl)sulfanyl]propanoic acid, identified by its Chemical Abstracts Service (CAS) number CAS No. 13739-36-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a sulfanyl group attached to a propionic acid backbone with a methoxy-substituted phenyl ring, has garnered attention due to its structural complexity and potential biological activities.

The structural motif of 3-[(4-methoxyphenyl)sulfanyl]propanoic acid encompasses several key functional groups that contribute to its unique chemical properties and reactivity. The presence of the sulfanyl (-S-) group at the C3 position of the propanoic acid moiety introduces a polar, sulfur-rich region, which can participate in hydrogen bonding and metal coordination. Additionally, the methoxy-substituted phenyl ring at the C4 position enhances the compound's lipophilicity while providing a site for further derivatization and functionalization.

In recent years, there has been growing interest in sulfanyl-containing compounds due to their diverse biological activities. Studies have demonstrated that molecules incorporating sulfanyl groups often exhibit potent interactions with biological targets, making them valuable scaffolds for drug discovery. The< strong>3-[(4-methoxyphenyl)sulfanyl]propanoic acid structure, with its balanced hydrophobicity and polar character, positions it as a promising candidate for further exploration in medicinal chemistry.

One of the most compelling aspects of 3-[(4-methoxyphenyl)sulfanyl]propanoic acid is its potential as a building block for more complex pharmacophores. The sulfanyl group can serve as a hinge point for designing molecules that interact with specific enzymes or receptors. For instance, modifications around the sulfanyl sulfur atom could enable the development of chelating agents for metalloproteinase inhibition or proteasome targeting. Similarly, the phenyl ring can be further functionalized to introduce additional pharmacological properties, such as antioxidant or anti-inflammatory effects.

The methoxy group on the phenyl ring also plays a crucial role in modulating the compound's pharmacokinetic profile. Methoxy-substituted aromatic rings are commonly found in bioactive natural products and synthetic drugs, where they contribute to metabolic stability and membrane permeability. By incorporating this moiety into 3-[(4-methoxyphenyl)sulfanyl]propanoic acid, researchers can fine-tune its solubility, bioavailability, and metabolic clearance, thereby optimizing its therapeutic potential.

Recent advances in computational chemistry have facilitated the rapid design and evaluation of novel derivatives of 3-[(4-methoxyphenyl)sulfanyl]propanoic acid. Molecular modeling techniques allow scientists to predict how structural modifications will affect biological activity, enabling more efficient screening processes. These computational approaches are particularly valuable in identifying lead compounds for further optimization before costly experimental synthesis.

In addition to its synthetic utility, 3-[(4-methoxyphenyl)sulfanyl]propanoic acid has shown promise in preliminary biological assays. Early studies suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory diseases and cancer progression. The sulfanyl group's ability to form coordination bonds with transition metals has also raised interest in exploring its potential as a ligand for metal-based therapeutics.

The propionic acid moiety at the C-terminal end of the molecule provides another avenue for functionalization. Propionic acid derivatives are well-documented in pharmacology for their ability to modulate neurotransmitter systems and metabolic pathways. By leveraging this feature, researchers could develop novel agents targeting neurological disorders or metabolic diseases.

The synthesis of< strong>3-[(4-methoxyphenyl)sulfanyl]propanoic acid presents both challenges and opportunities for organic chemists. While established synthetic routes exist, optimizing yield and purity remains an important consideration for industrial applications. Recent methodologies involving transition-metal catalysis have shown promise in facilitating key bond-forming steps while minimizing unwanted byproducts.

The versatility of< strong>3-[(4-methoxyphenyl)sulfanyl]propanoic acid as a scaffold is further highlighted by its potential applications in materials science beyond pharmaceuticals. Sulfanyl-containing compounds are known to exhibit interesting electronic properties when incorporated into organic semiconductors or conductive polymers. The methoxy group can also serve as an anchor point for surface functionalization, making this molecule useful in nanotechnology applications.

In conclusion,< strong>CAS No. 13739-36-1, corresponding to< strong>3-[(4-methoxyphenyl)sulfanyl]propanoic acid, represents a structurally intriguing compound with broad potential applications across multiple scientific disciplines. Its unique combination of functional groups positions it as an attractive candidate for drug discovery programs aimed at developing treatments for complex diseases such as cancer and neurodegenerative disorders.

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